molecular formula C5H9F3O2Pb B14713329 Trimethylplumbyl 2,2,2-trifluoroacetate CAS No. 17474-94-1

Trimethylplumbyl 2,2,2-trifluoroacetate

Cat. No.: B14713329
CAS No.: 17474-94-1
M. Wt: 365 g/mol
InChI Key: BBSPPURGVRVTFE-UHFFFAOYSA-M
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Description

Trimethylplumbyl 2,2,2-trifluoroacetate is an organometallic compound that features a lead (Pb) atom bonded to three methyl groups and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylplumbyl 2,2,2-trifluoroacetate typically involves the reaction of trimethyllead chloride with silver trifluoroacetate. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic lead compounds involved.

Chemical Reactions Analysis

Types of Reactions

Trimethylplumbyl 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:

    Oxidation: The lead center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form lead metal or lower oxidation state lead compounds.

    Substitution: The trifluoroacetate group can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.

Major Products

    Oxidation: Lead dioxide or other lead oxides.

    Reduction: Lead metal or lead(II) compounds.

    Substitution: Various organolead compounds depending on the substituent used.

Scientific Research Applications

Trimethylplumbyl 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing lead-containing groups into molecules.

    Biology: Potential use in studying the effects of organolead compounds on biological systems.

    Medicine: Investigated for its potential use in radiopharmaceuticals due to the radioactive isotopes of lead.

    Industry: Utilized in the production of specialized materials, including lead-based semiconductors and catalysts.

Mechanism of Action

The mechanism of action of Trimethylplumbyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The lead center can coordinate with electron-rich sites in molecules, facilitating reactions such as catalysis or binding to biological macromolecules. The trifluoroacetate group can enhance the compound’s solubility and stability, allowing it to participate in a wider range of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyllead acetate
  • Trimethyllead chloride
  • Trimethyllead bromide

Uniqueness

Trimethylplumbyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity compared to other trimethyllead compounds. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

17474-94-1

Molecular Formula

C5H9F3O2Pb

Molecular Weight

365 g/mol

IUPAC Name

trimethylplumbyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C2HF3O2.3CH3.Pb/c3-2(4,5)1(6)7;;;;/h(H,6,7);3*1H3;/q;;;;+1/p-1

InChI Key

BBSPPURGVRVTFE-UHFFFAOYSA-M

Canonical SMILES

C[Pb](C)(C)OC(=O)C(F)(F)F

Origin of Product

United States

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